Cas no 2138809-82-0 (tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate)

Tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate is a high-purity synthetic intermediate used in organic and medicinal chemistry. Its key structural features include a tert-butyl ester group and a (2E)-propenoate moiety linked to a 4-(trifluoromethyl)sulfanylphenyl ring, enhancing reactivity in cross-coupling and cycloaddition reactions. The trifluoromethylsulfanyl (SCF₃) group confers unique electronic and steric properties, making it valuable in the development of pharmaceuticals and agrochemicals. The tert-butyl ester provides stability and facilitates further derivatization under mild conditions. This compound is particularly useful in constructing complex molecules due to its compatibility with a range of reaction conditions and its role as a versatile building block in drug discovery.
tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate structure
2138809-82-0 structure
Product name:tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate
CAS No:2138809-82-0
MF:C14H15F3O2S
MW:304.32791352272
CID:5610420
PubChem ID:165486777

tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
    • 2138809-82-0
    • EN300-844778
    • tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate
    • Inchi: 1S/C14H15F3O2S/c1-13(2,3)19-12(18)9-6-10-4-7-11(8-5-10)20-14(15,16)17/h4-9H,1-3H3/b9-6+
    • InChI Key: ZEQINKCCYFDSOZ-RMKNXTFCSA-N
    • SMILES: S(C(F)(F)F)C1C=CC(=CC=1)/C=C/C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 304.07448538g/mol
  • Monoisotopic Mass: 304.07448538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.6Ų
  • XLogP3: 4.9

tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-844778-0.25g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0 95%
0.25g
$723.0 2024-05-21
Enamine
EN300-844778-0.1g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0 95%
0.1g
$691.0 2024-05-21
Enamine
EN300-844778-1.0g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0 95%
1.0g
$785.0 2024-05-21
Enamine
EN300-844778-1g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0
1g
$785.0 2023-09-02
Enamine
EN300-844778-2.5g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0 95%
2.5g
$1539.0 2024-05-21
Enamine
EN300-844778-5g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0
5g
$2277.0 2023-09-02
Enamine
EN300-844778-0.05g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0 95%
0.05g
$660.0 2024-05-21
Enamine
EN300-844778-10g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0
10g
$3376.0 2023-09-02
Enamine
EN300-844778-0.5g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0 95%
0.5g
$754.0 2024-05-21
Enamine
EN300-844778-5.0g
tert-butyl (2E)-3-{4-[(trifluoromethyl)sulfanyl]phenyl}prop-2-enoate
2138809-82-0 95%
5.0g
$2277.0 2024-05-21

tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate Related Literature

Additional information on tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate

Comprehensive Overview of tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate (CAS No. 2138809-82-0)

The compound tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate (CAS No. 2138809-82-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a trifluoromethylsulfanyl group and a prop-2-enoate ester, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the increasing demand for fluorine-containing compounds due to their enhanced metabolic stability and bioavailability.

One of the key reasons for the growing interest in tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate is its role in the development of small-molecule inhibitors. The trifluoromethylsulfanyl moiety is known to improve lipophilicity and membrane permeability, which are critical factors in the design of CNS-targeting drugs. Recent studies have explored its utility in modulating protein-protein interactions, a hot topic in precision medicine and oncology research. This aligns with the current trend of targeting undruggable proteins, a frequently searched topic in AI-driven drug discovery platforms.

From a synthetic chemistry perspective, the E-configuration of the double bond in tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate offers stereochemical advantages in cross-coupling reactions. This property is highly relevant to researchers investigating click chemistry and bioorthogonal reactions, which are widely discussed in chemical biology forums. The compound’s tert-butyl ester group also provides stability under acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS), a technique frequently queried in peptide therapeutics databases.

Environmental and sustainability concerns have also put fluorinated compounds like tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate in the spotlight. With the rise of green chemistry initiatives, scientists are exploring eco-friendly synthetic routes for such molecules. Searches for catalytic fluorination and solvent-free reactions have surged, reflecting the industry’s shift toward sustainable practices. This compound’s potential for late-stage functionalization further aligns with the atom economy principles emphasized in modern organic synthesis.

In the field of material science, derivatives of tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate have shown promise in the development of liquid crystals and OLED materials. The trifluoromethylsulfanyl group’s electron-withdrawing properties can tune electronic characteristics, a feature highly sought after in optoelectronic devices. This connects to trending searches on flexible displays and energy-efficient lighting, highlighting the compound’s interdisciplinary relevance.

Analytical challenges associated with tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate, such as its detection and quantification, are another area of interest. Advanced techniques like LC-MS and NMR spectroscopy are often employed, topics frequently explored in analytical chemistry communities. The compound’s chromatographic behavior under reversed-phase conditions is particularly noteworthy for researchers optimizing HPLC methods.

In summary, tert-butyl (2E)-3-{4-(trifluoromethyl)sulfanylphenyl}prop-2-enoate (CAS No. 2138809-82-0) is a versatile compound with applications spanning drug discovery, material science, and sustainable chemistry. Its structural features, including the trifluoromethylsulfanyl and prop-2-enoate groups, make it a subject of ongoing research in both academic and industrial settings. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovative synthetic strategies and multifunctional materials.

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